molecular formula C9H17FN2O2 B1453283 tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate CAS No. 1009075-48-2

tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate

Cat. No. B1453283
M. Wt: 204.24 g/mol
InChI Key: DXQXHFOCKKIWJL-NKWVEPMBSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide valuable information about its stability, reactivity, and potential uses. Unfortunately, the specific physical and chemical properties of “tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate” are not available in the retrieved data .

Scientific Research Applications

Synthesis and Modification

tert-Butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate and its analogs are versatile synthons in organic chemistry, particularly valuable for their role in medicinal chemistry. For instance, N-protected 4-fluoropyrrolidine derivatives have been synthesized through double fluorination processes, yielding intermediates like 4-fluoropyrrolidine-2-carboxamides and -carbonitriles, pivotal in medicinal applications (Singh & Umemoto, 2011). Similar synthetic strategies have been employed to yield other derivatives such as tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, indicating the compound's flexibility for structural modifications (Boev et al., 2015).

Enzymatic Applications

Enzyme-catalyzed kinetic resolutions have employed tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate derivatives to achieve high enantioselectivity. This process has led to new methods for resolving enantiomers, demonstrating the compound's utility in chiral chemistry and pharmaceutical preparations (Faigl et al., 2013).

NMR and Molecular Structure Applications

tert-Butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate derivatives have also found utility in NMR spectroscopy. The compound O-tert-Butyltyrosine, for instance, presents an NMR tag for high-molecular-weight systems and allows the measurement of submicromolar ligand binding affinities, highlighting its potential in structural biology and molecular interaction studies (Chen et al., 2015).

Catalysis and Reaction Mechanisms

Catalytic Applications

The compound's derivatives play a significant role in catalysis. For instance, tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate intermediates are key in the metabolic cycle, catalyzing the fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids, showcasing their critical role in biological systems and industrial applications (Qin et al., 2014).

Mechanism Insights

Investigations into reaction mechanisms, such as the base-generated alkoxide-triggered N→O tert-butyloxycarbonyl (Boc) migration, reveal the compound's intriguing reactivity and the potential for understanding complex organic reactions. These studies provide a deeper understanding of the underlying principles governing the reactivity and stability of these compounds (Xue & Silverman, 2010).

Safety And Hazards

Understanding the safety and hazards associated with a compound is crucial for its safe handling and use. The specific safety and hazard information for “tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate” is not detailed in the retrieved data .

properties

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQXHFOCKKIWJL-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001161017
Record name 1,1-Dimethylethyl (3R,4S)-3-amino-4-fluoro-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate

CAS RN

1009075-48-2
Record name 1,1-Dimethylethyl (3R,4S)-3-amino-4-fluoro-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009075-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3R,4S)-3-amino-4-fluoro-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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